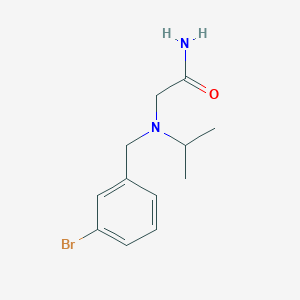
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is a chemical compound with the molecular formula C12H14BrNO3S It is characterized by the presence of a bromine atom, a benzamide group, and a dioxidotetrahydrothiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide typically involves the following steps:
Formation of the Dioxidotetrahydrothiopyran Ring: The dioxidotetrahydrothiopyran ring can be synthesized through the oxidation of tetrahydrothiopyran using suitable oxidizing agents such as hydrogen peroxide or peracids.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated dioxidotetrahydrothiopyran and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.
Applications De Recherche Scientifique
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)benzamide
- 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-2-yl)benzamide
Uniqueness
3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is unique due to the specific position of the bromine atom and the dioxidotetrahydrothiopyran ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C12H14BrNO3S |
|---|---|
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
3-bromo-N-(1,1-dioxothian-3-yl)benzamide |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-4-1-3-9(7-10)12(15)14-11-5-2-6-18(16,17)8-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15) |
Clé InChI |
HBHUKKXYEDJKBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)(=O)C1)NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



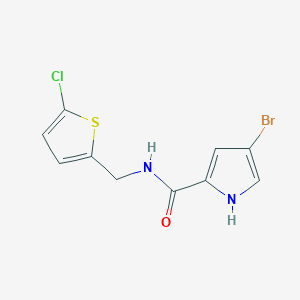
![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
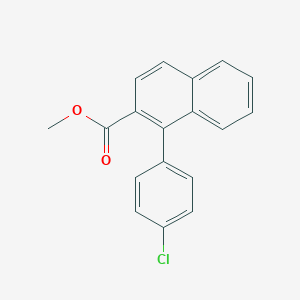
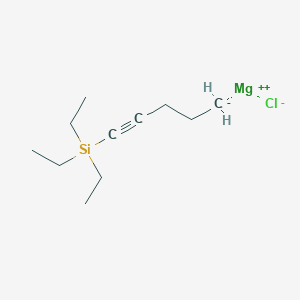
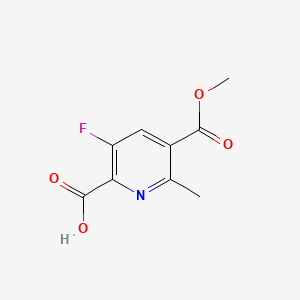

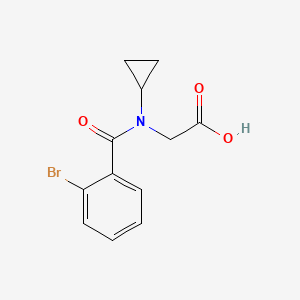
![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
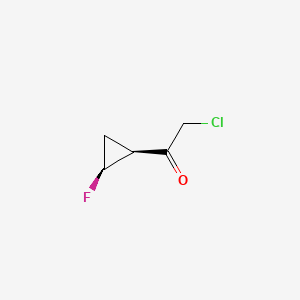
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)

